![molecular formula C11H14BrNO4 B6628397 3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)

3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

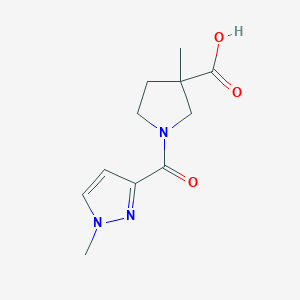

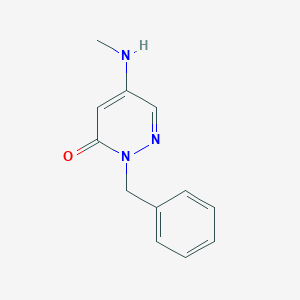

3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as BDP, and it belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). BDP has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The mechanism of action of BDP involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. BDP preferentially inhibits COX-2, which is the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, BDP reduces the production of prostaglandins, which are responsible for the pain, swelling, and redness associated with inflammation.

Biochemical and Physiological Effects

BDP has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BDP also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, BDP has been shown to reduce the migration of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is its well-established mechanism of action. BDP has been extensively studied, and its effects on COX-2 inhibition and inflammation have been well-characterized. In addition, BDP is readily available and relatively inexpensive, making it a cost-effective option for lab experiments.

One limitation of using BDP in lab experiments is its potential for off-target effects. BDP has been shown to inhibit other enzymes such as lipoxygenase (LOX), which could lead to unintended effects. In addition, BDP has been shown to have a short half-life, which could limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of BDP. One potential application of BDP is in the treatment of inflammatory bowel disease (IBD). BDP has been shown to reduce inflammation in animal models of IBD, and clinical trials are currently underway to evaluate its efficacy in humans.

Another future direction for the study of BDP is in the treatment of cancer. BDP has been shown to induce apoptosis (programmed cell death) in cancer cells, and it could be used in combination with other chemotherapeutic agents to enhance their efficacy.

Finally, the development of new formulations of BDP could improve its pharmacokinetic properties and increase its effectiveness in vivo. For example, the development of nanoparticle-based formulations of BDP could improve its bioavailability and extend its half-life.

Synthesis Methods

The synthesis of BDP involves the reaction of 3-bromo-4-hydroxybenzoic acid with 1,3-dihydroxypropan-2-ylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography to obtain pure BDP.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes, which are mediators of inflammation. BDP has also been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system. In addition, BDP has antipyretic effects by reducing fever.

properties

IUPAC Name |

3-bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4/c12-10-3-7(11(16)17)1-2-8(10)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOREPSPYGGSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)CNC(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)

![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)

![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)

![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)

![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)

![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)

![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)